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Introduction

0-2545 hydrochloride is a synthetic cannabinoid analog that serves as a potent, water-
soluble agonist for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid
receptor (CB2).[1][2] Its aqueous solubility offers a significant advantage in research settings,
obviating the need for complex vehicle formulations typically required for highly lipophilic
cannabinoids. This property makes it particularly suitable for in vivo studies requiring
intravenous (i.v.) or intracerebroventricular (i.c.v.) administration.[1][3][4] This technical guide
provides an in-depth overview of O-2545 hydrochloride, including its pharmacological
properties, experimental protocols for its use, and the signaling pathways it modulates, to
facilitate its application in central nervous system (CNS) research.

Chemical and Physical Properties

0-2545 hydrochloride is the hydrochloride salt of a dibenzopyran derivative. Its chemical and
physical properties are summarized in the table below.
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Property Value

(6aR,10aR)-6a,7,10,10a-Tetrahydro-3-[5-(1H-

imidazol-1-yl)-1,1-dimethylpentyl]-6,6,9-
Formal Name ) )

trimethyl-6H-dibenzo[b,d]pyran-1-ol,

monohydrochloride[1][4]

Molecular Formula C26H36N202 » HCI[1]
Molecular Weight 445.0 g/mol [1]
Appearance Lyophilized powder[1]
Purity >99% (HPLC)[4]

Soluble to 20 mM in water with gentle warming
Solubility and to 100 mM in ethanol.[3] Also soluble in
DMF (30 mg/ml) and DMSO (25 mg/ml).[1]

Storage Store at -20°CJ[3][4]

CAS Number 874745-43-4[1]

Pharmacological Data

0-2545 hydrochloride is a high-affinity agonist at both CB1 and CB2 receptors. Its binding
affinity (Ki) has been determined through radioligand binding assays.

indi Hini

Receptor Ki (nM)
CB1 1.5[1][2][3][4]
CB2 0.32[1][2][3][4]

In Vivo Efficacy

0-2545 hydrochloride has been shown to be highly efficacious in mouse behavioral models. A
patent document likely associated with the primary research on O-2545 provides EDso values
for a structurally related water-soluble cannabinoid, O-2485, which demonstrates the typical
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cannabinoid effects in vivo. These values are presented as a likely representation of the
potency of this class of compounds.

In Vivo Effect (Mouse) Route of Administration EDso (umol/kg)
Spontaneous Activity V. 0.45[5]
Analgesia (Tail-flick) V. 1.0[5]
Hypothermia V. 1.9[5]

Catalepsy V. 1.9[5]

A time-course study with O-2545 administered at 10 mg/kg showed maximal analgesic effects
at 30 minutes post-injection, with effects diminishing significantly by the four-hour mark.[5]

Signaling Pathways

As a cannabinoid receptor agonist, 0-2545 hydrochloride activates intracellular signaling
cascades upon binding to CB1 and CB2 receptors. These receptors are G-protein coupled
receptors (GPCRs) primarily linked to the inhibitory G-protein, Gilo.

Canonical CB1/CB2 Signaling

Activation of CB1 and CB2 receptors by O-2545 hydrochloride is expected to initiate the
following canonical signaling pathway:

o G-protein Activation: Binding of 0-2545 hydrochloride induces a conformational change in
the receptor, leading to the dissociation of the Gai/o subunit from the GBy dimer.

o Downstream Effector Modulation:

o Inhibition of Adenylyl Cyclase: The activated Gai/o subunit inhibits adenylyl cyclase,
leading to a decrease in intracellular cyclic adenosine monophosphate (CAMP) levels.

o Modulation of lon Channels: The GBy dimer can directly interact with and modulate the
activity of ion channels, typically leading to the inhibition of voltage-gated Ca2* channels
and the activation of inwardly rectifying K+ channels.
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o Activation of MAP Kinase Pathway: The Gy dimer can also activate the mitogen-activated

protein (MAP) kinase cascade, including extracellular signal-regulated kinase (ERK).

The following diagram illustrates this primary signaling pathway.
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Caption: Canonical signaling pathway of O-2545 HCI via CB1/CB2 receptors.
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Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of 0-2545

hydrochloride.

Cannabinoid Receptor Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a ligand to
cannabinoid receptors using radioligand displacement.

Workflow Diagram:

Membrane Preparation Prepare Radioligand Prepare O-2545 HCI

(e.g., from CHO cells expressing CB1/CB2) (e.g., [BH]CP-55,940) (serial dilutions)

Incubate Membranes,
Radioligand, and O-2545 HCI

Rapid Filtration
(to separate bound and free radioligand)

Scintillation Counting

(to quantify bound radioactivity)

Calculate ICso and Ki values
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Caption: Workflow for a cannabinoid receptor radioligand binding assay.
Methodology:
o Membrane Preparation:

o Utilize membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO
cells) or from mouse brain tissue.

o Homogenize the cells or tissue in a suitable buffer (e.g., 50 mM Tris-HCI, pH 7.4).

o Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine protein
concentration using a standard assay (e.g., Bradford).

e Binding Reaction:

o In a 96-well plate, combine the cell membranes (typically 10-20 ug of protein), a fixed
concentration of a high-affinity radioligand (e.g., [BHJCP-55,940 at a concentration near its
Ks), and varying concentrations of O-2545 hydrochloride.

o To determine non-specific binding, include wells with an excess of a non-labeled, high-
affinity cannabinoid agonist (e.g., 1 pM WIN-55,212-2).

o Incubate the plate at 30°C for 60-90 minutes.[6]
e Separation and Quantification:

o Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman
GF/B) using a cell harvester.

o Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

o Place the filters in scintillation vials with scintillation cocktail and quantify the bound
radioactivity using a liquid scintillation counter.

o Data Analysis:
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o Calculate the specific binding by subtracting the non-specific binding from the total
binding.

o Plot the specific binding as a function of the logarithm of the 0-2545 hydrochloride
concentration.

o Determine the ICso value (the concentration of 0-2545 hydrochloride that inhibits 50% of
the specific binding of the radioligand) using non-linear regression analysis.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Ks), where [L]
is the concentration of the radioligand and Ks is its dissociation constant.

Mouse Cannabinoid Tetrad Assay (General Protocol)

This protocol is a standard method to assess the in vivo cannabimimetic activity of a
compound.[7][8] It consists of four individual tests.

Workflow Diagram:
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Caption: Workflow for the mouse cannabinoid tetrad assay.
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Methodology:
e Animals and Acclimation:

o Use adult male mice (e.g., C57BL/6J or CD-1 strains).

o Acclimatize the animals to the testing room for at least 60 minutes before the experiment.
e Drug Administration:

o Dissolve 0-2545 hydrochloride in sterile saline.

o Administer the desired dose (and a vehicle control) via the appropriate route (e.g.,
intravenous or intraperitoneal).

» Testing Procedure (typically 30-60 minutes post-injection):

o Hypomotility (Spontaneous Activity): Place the mouse in an open-field arena (e.g., a
square box with grid lines). Record the number of line crossings and/or rearing events
over a 5-10 minute period.[8]

o Catalepsy (Bar Test): Gently place the mouse's forepaws on a horizontal bar (e.g., 3-4 cm
above the surface). Measure the time the mouse remains immobile in this position, with a
cut-off time (e.g., 60 seconds).[8]

o Hypothermia: Measure the core body temperature using a rectal probe lubricated with
mineral olil.

o Analgesia (Hot Plate Test): Place the mouse on a hot plate maintained at a constant
temperature (e.g., 52-55°C). Record the latency to a nociceptive response (e.g., hind paw
lick or jump).[8] A cut-off time is used to prevent tissue damage.

o Data Analysis:

o For each of the four measures, compare the results from the 0-2545 hydrochloride-
treated groups to the vehicle-treated control group using appropriate statistical tests (e.g.,
ANOVA followed by post-hoc tests).
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o Calculate EDso values by performing a dose-response analysis.

Conclusion

0-2545 hydrochloride is a valuable research tool for investigating the endocannabinoid
system in the CNS. Its high affinity for both CB1 and CB2 receptors, coupled with its
advantageous water solubility, makes it a reliable and convenient agonist for in vivo and in vitro
studies. The experimental protocols and pathway information provided in this guide offer a
framework for researchers to effectively utilize 0-2545 hydrochloride in their studies of pain,
epilepsy, neuroinflammation, and other CNS-related processes modulated by the cannabinoid
system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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